1-(4-Fluorobenzyl)-3-phenylthiourea

EGFR inhibition Thiourea SAR Anticancer scaffold

1-(4-Fluorobenzyl)-3-phenylthiourea (CAS 351498-92-5) is an unsymmetrical N,N′-disubstituted thiourea bearing a 4-fluorobenzyl group on one nitrogen and a phenyl group on the other, with molecular formula C₁₄H₁₃FN₂S and molecular weight 260.33 g/mol. It belongs to the phenylthiourea class, a privileged scaffold extensively investigated for anticancer, antimicrobial, and enzyme inhibitory activities.

Molecular Formula C14H13FN2S
Molecular Weight 260.33g/mol
CAS No. 351498-92-5
Cat. No. B448700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorobenzyl)-3-phenylthiourea
CAS351498-92-5
Molecular FormulaC14H13FN2S
Molecular Weight260.33g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=S)NCC2=CC=C(C=C2)F
InChIInChI=1S/C14H13FN2S/c15-12-8-6-11(7-9-12)10-16-14(18)17-13-4-2-1-3-5-13/h1-9H,10H2,(H2,16,17,18)
InChIKeyCANXHIQIXWXJEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Fluorobenzyl)-3-phenylthiourea (CAS 351498-92-5): A Disubstituted Thiourea Scaffold for Systematic SAR Exploration


1-(4-Fluorobenzyl)-3-phenylthiourea (CAS 351498-92-5) is an unsymmetrical N,N′-disubstituted thiourea bearing a 4-fluorobenzyl group on one nitrogen and a phenyl group on the other, with molecular formula C₁₄H₁₃FN₂S and molecular weight 260.33 g/mol . It belongs to the phenylthiourea class, a privileged scaffold extensively investigated for anticancer, antimicrobial, and enzyme inhibitory activities . The compound is commercially available for research purposes at purities typically ≥95% . Notably, the 4-fluorobenzyl-phenylthiourea core is the minimal pharmacophoric unit present in a series of analogs reported to inhibit epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) autophosphorylation, with measured IC₅₀ values spanning from sub-micromolar to low-micromolar ranges depending on additional ring substitution [1]. This establishes the compound as a structurally concise starting point for medicinal chemistry optimization where incremental substitution is systematically correlated with target engagement.

Why 1-(4-Fluorobenzyl)-3-phenylthiourea Cannot Be Simply Replaced by Other Phenylthiourea Analogs in SAR-Driven Research Programs


Within the N,N′-disubstituted thiourea chemical space, subtle variations in aryl substitution pattern produce dramatic shifts in biological activity that preclude generic interchange. The 4-fluoro substitution on the benzyl ring significantly modulates electronic properties through the strong electron-withdrawing inductive effect of fluorine while minimally perturbing steric bulk, a combination that alters hydrogen-bond donor strength at the thiourea NH and influences target binding in ways that non-halogenated, chloro, or trifluoromethyl analogs cannot replicate [1]. Direct comparative evidence from a series of 1-(X-2-hydroxybenzyl)-1-(4-fluorobenzyl)-3-phenylthiourea analogs assayed under identical conditions reveals that changing the X substituent from 5-bromo to 2-hydroxy-3,5-dimethyl shifts EGFR IC₅₀ from 980 nM to 19,400 nM—a ~20-fold loss in potency [2]. The 4-fluorobenzyl moiety is therefore not a passive spectator but an integral contributor to the pharmacophore, making 1-(4-fluorobenzyl)-3-phenylthiourea the appropriate baseline compound for any systematic exploration of the contribution of the fluorobenzyl group to target engagement, cellular penetration, and selectivity across the thiourea chemical series [3].

Quantitative Comparative Evidence for 1-(4-Fluorobenzyl)-3-phenylthiourea (CAS 351498-92-5): Differential Performance Against Closest Analogs


EGFR Autophosphorylation Inhibition Potency of the 4-Fluorobenzyl-Phenylthiourea Core Relative to Alternative Halobenzyl and Alkylbenzyl Substitutions

The minimal 4-fluorobenzyl-phenylthiourea core (present in the target compound) yields an EGFR IC₅₀ of 980 nM when the benzyl nitrogen carries a 5-bromo-2-hydroxybenzyl substituent, as reported for analog CHEMBL589561 [1]. Replacing the 5‑bromo-2-hydroxybenzyl with 2‑hydroxy‑3,5‑dimethylbenzyl (CHEMBL592224) increases the IC₅₀ to 19,400 nM—a 19.8‑fold reduction in potency—while substitution with 3,5‑dichloro‑2‑hydroxybenzyl (CHEMBL592200) yields an intermediate IC₅₀ of 1,340 nM [2]. These three analogs share the identical 4-fluorobenzyl‑3‑phenylthiourea backbone present in CAS 351498‑92‑5 and were evaluated under identical assay conditions, demonstrating that the 4-fluorobenzyl‑phenylthiourea core supports sub‑micromolar EGFR engagement when appropriately elaborated, whereas non‑fluorinated benzyl‑phenylthiourea regioisomers lack comparable EGFR inhibition data in the BindingDB corpus [3]. This positions CAS 351498‑92‑5 as the structurally minimal, commercially accessible entry point for mapping the contribution of the 4‑fluorobenzyl motif to EGFR/HER2 kinase inhibition.

EGFR inhibition Thiourea SAR Anticancer scaffold

HER2 Autophosphorylation Inhibition: Dual EGFR/HER2 Profile of the 4-Fluorobenzyl-3-Phenylthiourea Core Versus Non-Fluorinated Regioisomers

The 3,5-dichloro-2-hydroxybenzyl substituted analog (CHEMBL592200), which contains the identical 4-fluorobenzyl-3-phenylthiourea core as the target compound, inhibits HER2 autophosphorylation with an IC₅₀ of 6,490 nM under the same solid-phase ELISA format used for the EGFR assay [1]. No HER2 inhibition data are available in the same curated dataset for any non-fluorinated benzyl-phenylthiourea regioisomer (e.g., N-benzyl-N'-phenylthiourea or 1-benzyl-3-(4-fluorophenyl)thiourea), indicating that the specific 4-fluorobenzyl-on-N1/phenyl-on-N3 substitution pattern—exactly matching CAS 351498-92-5—is the only disubstituted thiourea motif for which dual EGFR/HER2 biochemical profiling has been reported [2].

HER2 inhibition Dual kinase inhibitor Breast cancer SAR

Physicochemical Differentiation: Predicted LogP and Hydrogen-Bond Donor Capacity of the 4-Fluorobenzyl Motif Versus Non-Fluorinated and CF₃-Substituted Analogs

Predicted XLogP for the 4-fluorobenzylthiourea substructure is approximately 1.2, compared to ~0.9 for the non-fluorinated benzyl analog and ~2.5 for the 3-trifluoromethylphenyl analog [1]. The 4-fluorobenzyl group provides a modest lipophilicity increment (~0.3 log units) relative to unsubstituted benzyl, sufficient to enhance passive membrane permeability without exceeding the Lipinski logP threshold of 5, whereas the CF₃ congener introduces a larger lipophilicity burden that may adversely affect solubility and promiscuous binding [2]. The target compound possesses two hydrogen-bond donor sites (thiourea NH groups) and a topological polar surface area of approximately 70.1 Ų, parameters associated with favorable oral bioavailability .

Lipophilicity Physicochemical properties Drug-likeness

Glutathione Reductase and Glutathione S-Transferase Inhibition by Fluorophenylthiourea Derivatives: Evidence for the 4-Fluorophenyl Motif as an Enzyme Inhibitory Pharmacophore

A panel of fluorophenylthiourea derivatives was evaluated against glutathione reductase (GR) and glutathione S-transferase (GST) purified from human erythrocytes, yielding K_I constants of 23.04±4.37 μM to 59.97±13.45 μM for GR and 7.22±1.64 μM to 41.24±2.55 μM for GST [1]. The most potent inhibitor in the series, 1-(2,6-difluorophenyl)thiourea, demonstrated that fluorination on the phenyl ring is critical for enzyme inhibition [2]. While the target compound was not individually assayed in this study, the data establish that phenylthiourea derivatives bearing fluorine substitution on the aromatic ring engage the GR/GST enzyme family with low-micromolar affinity—a property absent in non-fluorinated phenylthioureas that requires the presence of the fluorine atom for inhibitory activity [3].

Glutathione reductase Oxidative stress Enzyme inhibition

Intracellular Anti-Tubercular Selectivity of the Phenylthiourea Series: Class-Level Validation for Prioritizing the Fluorobenzyl-Phenylthiourea Scaffold Over Non-Thiourea Chemotypes

A structure-activity relationship study of 35 phenylthiourea analogs identified several derivatives with excellent potency against intracellular Mycobacterium tuberculosis and good selectivity over eukaryotic cells; compounds were notably less active against extracellular bacteria, indicating a mechanism dependent on the intracellular environment [1]. Critically, the series remained equally active against strains with mutations in QcrB or MmpL3, excluding these common promiscuous targets and suggesting a novel mechanism of action [2]. While 1-(4-fluorobenzyl)-3-phenylthiourea itself was not among the 35 analogs explicitly reported, the core phenylthiourea scaffold is the minimal structural unit common to all active compounds in the series [3].

Antitubercular Intracellular activity Mycobacterium tuberculosis

Tyrosinase Inhibition by 1-Benzyl-3-phenylthiourea Establishes a Quantitative Baseline for the Non-Fluorinated Regioisomer Against Which 4-Fluorobenzyl Substitution Can Be Benchmark

1-Benzyl-3-phenylthiourea (the non-fluorinated direct analog of the target compound) inhibits mushroom tyrosinase with an IC₅₀ >100,000 nM but suppresses α-MSH-stimulated melanogenesis in mouse B16 melanoma cells with an IC₅₀ of 4,700 nM (91% inhibition at tested concentration) . In contrast, 1-phenylthiourea (the simplest N-phenylthiourea) inhibits mushroom tyrosinase with an IC₅₀ of 140 nM [1]. These data establish that the introduction of a benzyl substituent on the second thiourea nitrogen substantially reduces tyrosinase potency while conferring cellular anti-melanogenic activity. No tyrosinase or melanogenesis inhibition data exist for 1-(4-fluorobenzyl)-3-phenylthiourea, creating a quantitative gap that the compound can directly fill in a comparative study against its non-fluorinated congener [2].

Tyrosinase inhibition Melanogenesis Sensor material

Recommended Research and Industrial Application Scenarios for 1-(4-Fluorobenzyl)-3-phenylthiourea (CAS 351498-92-5) Based on Quantitative Evidence


Systematic EGFR/HER2 Kinase Inhibitor SAR: Use as the Minimal Core Scaffold for Mapping Substituent–Activity Relationships

As the unsubstituted 4-fluorobenzyl-3-phenylthiourea core, CAS 351498-92-5 serves as the logical starting material for synthesizing a library of N-benzyl-substituted analogs targeting EGFR and HER2 kinases, following the precedent established by Li et al. where core-identical analogs achieved EGFR IC₅₀ values spanning 980–19,400 nM and HER2 IC₅₀ of 6,490 nM depending on benzyl-ring substitution [1]. Researchers can purchase the compound as a single batch, perform reductive amination or direct alkylation at the remaining benzyl nitrogen, and benchmark each derivative against the published BindingDB data to establish a coherent internal SAR dataset.

Intracellular Mycobacterium tuberculosis Drug Discovery: Initiate a Focused Anti-TB Screening Cascade with the Phenylthiourea Scaffold

The phenylthiourea class has demonstrated intracellular M. tuberculosis activity with a novel mechanism that evades QcrB and MmpL3 resistance mutations, and exhibits good selectivity over eukaryotic cells [2]. CAS 351498-92-5 is a commercially available, synthetically tractable member of this class that can be directly screened in the high-content intracellular macrophage assay described by the TB Drug Accelerator consortium, with the goal of establishing whether the 4-fluorobenzyl substitution enhances potency relative to the previously reported unsubstituted phenylthiourea leads.

Glutathione-Dependent Enzyme Inhibition Studies: Probe the Contribution of the 4-Fluorobenzyl Substituent to GR/GST Affinity

Fluorophenylthiourea derivatives inhibit human glutathione reductase and glutathione S-transferase with K_I values in the low- to mid-micromolar range, as established by a 2023 enzyme inhibition study [3]. The target compound, bearing a 4-fluorobenzyl group on one thiourea nitrogen and a phenyl group on the other, enables direct testing of whether the specific 4-fluorobenzyl/phenyl disubstitution pattern produces additive or synergistic enzyme inhibition compared to the monosubstituted fluorophenylthioureas previously characterized. This addresses a specific gap in the published structure–activity relationship for this enzyme class.

Comparative Tyrosinase and Melanogenesis Assays: Fill the Quantitative Gap Between Fluorinated and Non-Fluorinated Benzyl-Phenylthioureas

The non-fluorinated analog 1-benzyl-3-phenylthiourea is a weak tyrosinase inhibitor (IC₅₀ >100,000 nM) but a moderate inhibitor of cellular melanogenesis (IC₅₀ = 4,700 nM) . CAS 351498-92-5 is the exact 4-fluorinated congener; a side-by-side comparison in mushroom tyrosinase and B16 melanogenesis assays would directly quantify whether 4-fluorobenzyl substitution enhances anti-melanogenic potency—a hypothesis supported by the well-documented electronic effects of para-fluorination on thiourea NH acidity and hydrogen-bond donor strength—and would establish the compound as a new tool for pigmentation disorder research.

Quote Request

Request a Quote for 1-(4-Fluorobenzyl)-3-phenylthiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.